3-[(1-Cyclopropylethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclopropylethyl)amino]propanenitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a cyclopropylethylamino group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropylethyl)amino]propanenitrile typically involves the reaction of 3-bromopropanenitrile with 1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropylethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Cyclopropylethyl)amino]propanenitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the cyclopropylethylamino group can enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Cyclopropylmethyl)amino]propanenitrile
- 3-[(1-Cyclopropylpropyl)amino]propanenitrile
- 3-[(1-Cyclopropylbutyl)amino]propanenitrile
Uniqueness
3-[(1-Cyclopropylethyl)amino]propanenitrile is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-(1-cyclopropylethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(8-3-4-8)10-6-2-5-9/h7-8,10H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAIYVIESPXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.